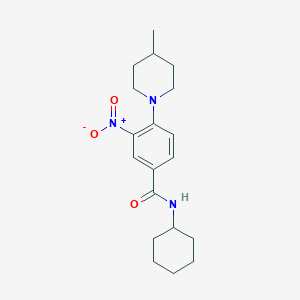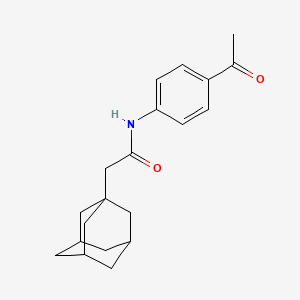![molecular formula C23H26N2O2S B4137904 N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4137904.png)
N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide
説明
N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an important energy sensor that regulates cellular metabolism and energy balance. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity.
科学的研究の応用
N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. It has been shown to activate AMPK in vitro and in vivo, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide has also been shown to improve insulin sensitivity and reduce hepatic glucose production in animal models of diabetes.
作用機序
N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide activates AMPK by binding to the allosteric site of the AMPK α-subunit. This leads to conformational changes in the AMPK complex, resulting in increased phosphorylation of AMPK and downstream targets such as acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4). The activation of AMPK by N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide also leads to increased mitochondrial biogenesis and oxidative metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide are largely mediated through the activation of AMPK. N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, leading to improved insulin sensitivity and reduced hepatic glucose production. N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide has also been shown to increase mitochondrial biogenesis and oxidative metabolism, leading to increased energy expenditure and weight loss.
実験室実験の利点と制限
N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide has several advantages for lab experiments, including its high potency and selectivity for AMPK activation. It is also relatively stable and easy to handle in vitro and in vivo. However, N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide has some limitations, including its relatively short half-life and potential off-target effects at high concentrations.
将来の方向性
There are several future directions for research on N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide. One area of interest is the development of more potent and selective AMPK activators based on the structure of N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide. Another area of interest is the investigation of the long-term effects of N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide on metabolic health and lifespan in animal models. Additionally, the potential therapeutic applications of N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide in other diseases such as cancer and neurodegenerative disorders warrant further investigation.
特性
IUPAC Name |
N-[3-[[2-(1-adamantyl)acetyl]amino]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c26-21(14-23-11-15-7-16(12-23)9-17(8-15)13-23)24-18-3-1-4-19(10-18)25-22(27)20-5-2-6-28-20/h1-6,10,15-17H,7-9,11-14H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTKUGQIIZTBSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC(=CC=C4)NC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(tricyclo[3.3.1.1~3,7~]dec-1-ylacetyl)amino]phenyl}thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-({[1-(4-fluorophenyl)-2,5-dioxo-3-(2-thienylmethyl)-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4137821.png)
![2-chloro-5-iodo-N-({[4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4137829.png)
![2-(2,4-dichlorophenoxy)-N-{[(2-furylmethyl)amino]carbonothioyl}propanamide](/img/structure/B4137836.png)

![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4137844.png)

![4-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4137866.png)
![2-[3-(4-benzyl-1-piperazinyl)-3-oxo-1-phenylpropyl]-4-chlorophenol](/img/structure/B4137869.png)
![4-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4137874.png)
![4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}-N-benzyl-N-methylbenzenesulfonamide](/img/structure/B4137876.png)
![N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4137886.png)
![1-[4-(3,5-dichloro-4-isopropoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4137898.png)
![5-(2,4-dichlorophenyl)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4137917.png)
![N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxo-4-imidazolidinyl]acetamide](/img/structure/B4137920.png)